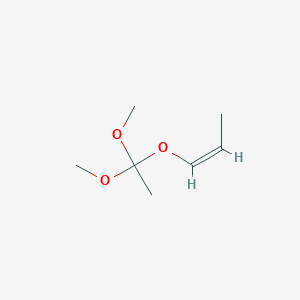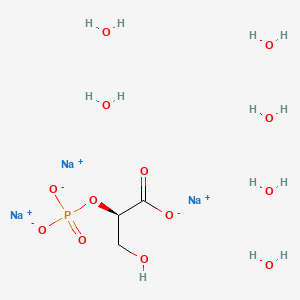
N-Cyclopropene-D-Mannopyranose-tetraacetated
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropene-D-Mannopyranose-tetraacetated: is an organic compound with the molecular formula C20H27NO11 and a molecular weight of 457.43 g/mol . It is a derivative of D-mannopyranose, a type of sugar, and contains a cyclopropene functional group. This compound is known for its unique structure, which includes a six-membered pyranose ring and four acetate groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropene-D-Mannopyranose-tetraacetated involves the reaction of D-mannopyranose with cyclopropene derivatives under specific conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle the complex synthesis process. The production involves large-scale reactions under controlled conditions to ensure high yield and purity of the compound . The final product is typically purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: N-Cyclopropene-D-Mannopyranose-tetraacetated undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the cyclopropene ring or other functional groups within the molecule.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Cyclopropene-D-Mannopyranose-tetraacetated is used as a reagent in organic synthesis, particularly in the formation of complex molecules . Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used for labeling and tracking biomolecules . Its small size and reactivity make it suitable for tagging proteins, nucleic acids, and other biomolecules without significantly altering their functions .
Medicine: Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery systems .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials . Its reactivity and stability make it suitable for use in various manufacturing processes .
Wirkmechanismus
The mechanism of action of N-Cyclopropene-D-Mannopyranose-tetraacetated involves its interaction with specific molecular targets and pathways . The cyclopropene moiety can undergo cycloaddition reactions with various biomolecules, forming stable adducts . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular functions . The acetate groups can also participate in esterification reactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
N-Cyclopropene-L-Lysine: Another cyclopropene-containing compound used in biochemical research.
α-D-Mannopyranose, 2-deoxy-2-[(2-methyl-2-cyclopropen-1-yl)methoxy]carbonyl]amino-, 1,3,4,6-tetraacetate: A structurally similar compound with different functional groups.
Uniqueness: N-Cyclopropene-D-Mannopyranose-tetraacetated is unique due to its combination of a cyclopropene ring and a mannopyranose backbone . This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C20H27NO11 |
|---|---|
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
[3,4,6-triacetyloxy-5-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H27NO11/c1-9-6-14(9)7-28-20(26)21-16-18(30-12(4)24)17(29-11(3)23)15(8-27-10(2)22)32-19(16)31-13(5)25/h6,14-19H,7-8H2,1-5H3,(H,21,26) |
InChI-Schlüssel |
BZGLBEBCRBOVKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC1COC(=O)NC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)



![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)

![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)


![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)

